N'-[(Z)-(5-{[3-(4-chlorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-6,7-dimethoxy-1,3-benzodioxol-4-yl)methylidene]thiophene-2-carbohydrazide
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Overview
Description
N’-[(Z)-(5-{[3-(4-CHLOROPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-5-YL]METHYL}-6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-4-YL)METHYLIDENE]THIOPHENE-2-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their exceptional photophysical properties and are widely used in various fields such as chemosensors, pharmaceuticals, and materials science .
Preparation Methods
The synthesis of N’-[(Z)-(5-{[3-(4-CHLOROPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-5-YL]METHYL}-6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-4-YL)METHYLIDENE]THIOPHENE-2-CARBOHYDRAZIDE involves multiple steps. One common method includes the reaction of thiophene-2-carbohydrazide with various aldehydes or ketones under reflux conditions in the presence of a catalytic amount of glacial acetic acid . The reaction mixture is then cooled, filtered, and purified to obtain the desired product. Industrial production methods may involve microwave radiation to enhance the yield and reduce reaction times .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, especially at the thiophene ring. Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane.
Scientific Research Applications
N’-[(Z)-(5-{[3-(4-CHLOROPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-5-YL]METHYL}-6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-4-YL)METHYLIDENE]THIOPHENE-2-CARBOHYDRAZIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, in DNA docking studies, it binds to the DNA molecule through hydrogen bonding and π-π interactions, which can affect the DNA’s structure and function . The compound’s photophysical properties also play a role in its mechanism of action, making it useful in fluorescence-based detection methods .
Comparison with Similar Compounds
N’-[(Z)-(5-{[3-(4-CHLOROPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-5-YL]METHYL}-6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-4-YL)METHYLIDENE]THIOPHENE-2-CARBOHYDRAZIDE is unique due to its complex structure and diverse functional groups. Similar compounds include:
Thiophene-2-carbohydrazide: A simpler derivative used in similar applications.
N’-[(Z)-(4-chlorophenyl)methylidene]-3-(1H-pyrrol-1-yl)thiophene-2-carbohydrazide: Another thiophene derivative with different substituents.
Oxorhenium(V) complexes with carbohydrazide Schiff bases: These complexes have similar coordination properties and are used in DNA interaction studies.
Each of these compounds has unique properties that make them suitable for specific applications, but N’-[(Z)-(5-{[3-(4-CHLOROPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-5-YL]METHYL}-6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-4-YL)METHYLIDENE]THIOPHENE-2-CARBOHYDRAZIDE stands out due to its multifunctional nature and potential for diverse scientific research applications.
Properties
Molecular Formula |
C25H22ClN3O6S |
---|---|
Molecular Weight |
528.0 g/mol |
IUPAC Name |
N-[(Z)-[5-[[3-(4-chlorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl]-6,7-dimethoxy-1,3-benzodioxol-4-yl]methylideneamino]thiophene-2-carboxamide |
InChI |
InChI=1S/C25H22ClN3O6S/c1-31-21-17(10-16-11-19(29-35-16)14-5-7-15(26)8-6-14)18(22-24(23(21)32-2)34-13-33-22)12-27-28-25(30)20-4-3-9-36-20/h3-9,12,16H,10-11,13H2,1-2H3,(H,28,30)/b27-12- |
InChI Key |
UCTAXVJGEZCTPO-PPDIBHTLSA-N |
Isomeric SMILES |
COC1=C(C2=C(C(=C1CC3CC(=NO3)C4=CC=C(C=C4)Cl)/C=N\NC(=O)C5=CC=CS5)OCO2)OC |
Canonical SMILES |
COC1=C(C2=C(C(=C1CC3CC(=NO3)C4=CC=C(C=C4)Cl)C=NNC(=O)C5=CC=CS5)OCO2)OC |
Origin of Product |
United States |
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